molecular formula C9H5BrN2O4 B1484669 Methyl 2-bromo-5-cyano-4-nitrobenzoate CAS No. 1807020-78-5

Methyl 2-bromo-5-cyano-4-nitrobenzoate

Cat. No. B1484669
CAS RN: 1807020-78-5
M. Wt: 285.05 g/mol
InChI Key: UASPFECYRIMQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-5-cyano-4-nitrobenzoate, also known as MBCNB, is a synthetic organic compound used in a variety of scientific research applications. It is a nitrogen-containing heterocyclic compound with a wide range of properties and applications, including as a reagent for organic synthesis and as a fluorescent dye for biological imaging.

Mechanism of Action

Methyl 2-bromo-5-cyano-4-nitrobenzoate is a fluorescent dye that can be used to observe the activity of enzymes. When the dye is bound to an enzyme, the fluorescence of the dye increases, allowing the activity of the enzyme to be monitored. Additionally, Methyl 2-bromo-5-cyano-4-nitrobenzoate can be used to study the interaction between proteins and small molecules. When the dye is bound to a protein, the fluorescence of the dye increases, allowing the interaction between the protein and small molecules to be monitored.
Biochemical and Physiological Effects
Methyl 2-bromo-5-cyano-4-nitrobenzoate has been used to study the biochemical and physiological effects of drugs. It has been used to study the effects of drugs on the structure and function of proteins, and to study the mechanism of action of drugs. Additionally, Methyl 2-bromo-5-cyano-4-nitrobenzoate has been used to study the effects of drugs on the activity of enzymes, and to study the interactions between proteins and small molecules.

Advantages and Limitations for Lab Experiments

Methyl 2-bromo-5-cyano-4-nitrobenzoate has several advantages for use in lab experiments. It is a non-toxic dye, and it is relatively inexpensive and easy to obtain. Additionally, Methyl 2-bromo-5-cyano-4-nitrobenzoate has a high fluorescence intensity, making it an ideal fluorescent dye for biological imaging. However, there are some limitations to the use of Methyl 2-bromo-5-cyano-4-nitrobenzoate in lab experiments. The dye has a low solubility in water, which can limit its use in experiments that require aqueous solutions. Additionally, the dye is sensitive to light, and it can degrade over time when exposed to light.

Future Directions

Methyl 2-bromo-5-cyano-4-nitrobenzoate has a wide range of potential future applications. It could be used to study the effects of drugs on the structure and function of proteins, and to study the mechanism of action of drugs. Additionally, Methyl 2-bromo-5-cyano-4-nitrobenzoate could be used to study the interactions between proteins and small molecules, and to study the effects of drugs on the activity of enzymes. Additionally, Methyl 2-bromo-5-cyano-4-nitrobenzoate could be used to develop new fluorescent probes for biological imaging, and to develop new methods for organic synthesis. Finally, Methyl 2-bromo-5-cyano-4-nitrobenzoate could be used to develop new compounds for use in drug discovery and development.

Scientific Research Applications

Methyl 2-bromo-5-cyano-4-nitrobenzoate has a wide range of applications in scientific research. It has been used as a reagent for organic synthesis, as a fluorescent dye for biological imaging, and as a probe for measuring the activity of enzymes. It is also used to study the interaction between proteins and small molecules, and as a substrate for enzymatic reactions. Additionally, Methyl 2-bromo-5-cyano-4-nitrobenzoate has been used to study the structure and function of proteins, and to study the mechanism of action of drugs.

properties

IUPAC Name

methyl 2-bromo-5-cyano-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)6-2-5(4-11)8(12(14)15)3-7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASPFECYRIMQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-cyano-4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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